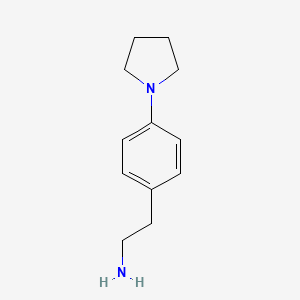

2-(4-(Pyrrolidin-1-yl)phenyl)ethanamine

Vue d'ensemble

Description

2-(4-(Pyrrolidin-1-yl)phenyl)ethanamine is an organic compound featuring a pyrrolidine ring attached to a phenyl group, which is further connected to an ethanamine chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Pyrrolidin-1-yl)phenyl)ethanamine can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobenzaldehyde with pyrrolidine in the presence of a base to form 4-(pyrrolidin-1-yl)benzaldehyde. This intermediate is then reduced to 4-(pyrrolidin-1-yl)benzyl alcohol, which is subsequently converted to this compound through reductive amination with ammonia or an amine source .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors. The process begins with the formation of 4-(pyrrolidin-1-yl)benzaldehyde, followed by reduction and reductive amination steps. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-(Pyrrolidin-1-yl)phenyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are employed.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of nitro, halo, or sulfonyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Neuropharmacological Research

The compound has been identified as a significant ligand for sigma receptors, which are implicated in various neurological processes. Studies have shown that derivatives of phenylethylene diamines, including those with pyrrolidine moieties, exhibit selectivity for sigma receptors and possess anti-cocaine properties. These compounds can attenuate cocaine-induced convulsions, indicating their potential use in treating substance use disorders .

2. Cancer Therapeutics

Research indicates that 2-(4-(Pyrrolidin-1-yl)phenyl)ethanamine derivatives have shown promise in the development of anti-cancer agents. For instance, sulfonamide derivatives incorporating pyrrolidine structures have been synthesized and evaluated for their anti-human liver cancer activity. These compounds demonstrated significant cytotoxicity against HepG2 cell lines, outperforming traditional chemotherapeutics like methotrexate . The selectivity index values of these compounds suggest their potential as targeted cancer therapies.

Detailed Case Studies

Case Study 1: Anti-Cocaine Activity

In a study assessing the effectiveness of pyrrolidine-based sigma receptor ligands, it was found that certain para-substituted analogues exhibited high affinity for sigma receptors and significant anticonvulsant activity. Specifically, compounds with pyrrolidine rings showed promising results in reversing cocaine-induced convulsions at doses lower than those required for other structural analogues .

| Compound | Affinity (Kd) | Convulsion Reversal Dose (mg/kg) |

|---|---|---|

| Pyrrolidine Derivative 1 | High | 5 |

| Pyrrolidine Derivative 2 | Moderate | 50 |

Case Study 2: Anti-Cancer Activity

The synthesis of novel sulfonamides featuring the pyrrolidinyl group has led to the identification of compounds with substantial anti-cancer effects. In vitro studies revealed that several synthesized compounds exhibited selectivity indices significantly higher than methotrexate, indicating their potential utility as effective anti-cancer agents .

| Compound | Selectivity Index | Activity Against HepG2 |

|---|---|---|

| Compound A | 33.21 | Yes |

| Compound B | 30.49 | Yes |

| Methotrexate | 4.14 | No |

Structural Insights and Synthesis

The molecular structure of this compound allows for diverse modifications that enhance its pharmacological properties. The presence of the pyrrolidine ring contributes to its biological activity by influencing receptor binding affinities and metabolic stability.

Synthesis Pathways

The synthesis of this compound typically involves reactions that introduce the pyrrolidine moiety onto a phenyl ethylamine scaffold. Various synthetic routes have been explored, including:

- N-alkylation of pyrrolidine derivatives

- Coupling reactions with substituted phenyl halides

- Use of palladium-catalyzed cross-coupling techniques

Mécanisme D'action

The mechanism of action of 2-(4-(Pyrrolidin-1-yl)phenyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring and phenyl group contribute to the compound’s binding affinity and selectivity. The compound may modulate signaling pathways, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-(Hydroxymethyl)phenyl)(pyrrolidin-1-yl)methylphenol

- 1-(4-Fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one

- 2-(4-Phenylpiperazin-1-yl)ethanamine

Uniqueness

2-(4-(Pyrrolidin-1-yl)phenyl)ethanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the pyrrolidine ring enhances its pharmacokinetic profile and binding interactions, making it a valuable compound in medicinal chemistry .

Activité Biologique

2-(4-(Pyrrolidin-1-yl)phenyl)ethanamine, also known as 4-(pyrrolidin-1-yl)phenethylamine, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring attached to a phenethylamine backbone, which is known for its influence on biological activity. The structural formula can be represented as follows:

This structure allows for interactions with various biological targets, including receptors and enzymes.

The biological effects of this compound are largely attributed to its ability to modulate neurotransmitter systems. Research indicates that it may act as a partial agonist at certain serotonin and dopamine receptors, influencing mood and behavior . The lipophilicity of the compound enhances its ability to cross cellular membranes, allowing it to exert effects within the central nervous system.

Biological Activity and Pharmacological Effects

Research into the pharmacological effects of this compound has revealed several key activities:

- Neurotransmitter Modulation : Studies have shown that this compound can influence dopamine and serotonin levels, which are critical in mood regulation and cognitive function .

- Potential Therapeutic Uses : Its pharmacological profile suggests potential applications in treating conditions such as depression and anxiety disorders. For instance, compounds with similar structures have been explored for antidepressant properties .

- Toxicity and Safety : While some studies indicate therapeutic potential, others raise concerns about toxicity, particularly when misused or in high doses. The compound has been associated with adverse effects similar to other psychoactive substances, necessitating caution in its use .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Neuropharmacology : A study evaluated the effects of this compound on neuroreceptors, demonstrating significant binding affinity to serotonin receptors (5-HT2A), suggesting its role in modulating mood and anxiety .

- Comparative Analysis : Comparative studies with related compounds showed that slight modifications in the chemical structure could lead to significant changes in potency and selectivity for various receptors. For example, altering substituents on the phenyl ring impacted receptor binding profiles dramatically .

Data Table: Biological Activity Overview

Propriétés

IUPAC Name |

2-(4-pyrrolidin-1-ylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-8-7-11-3-5-12(6-4-11)14-9-1-2-10-14/h3-6H,1-2,7-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUCIDARXUAXVLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.